Elevated Lipophilicity (logP) vs. Parent 2,5-Dimethoxy-2,5-dihydrofuran
The target compound exhibits a computed logP of 2.13 (XLogP3 or equivalent), whereas the parent 2,5-dimethoxy-2,5-dihydrofuran has a logP of approximately −0.2 . This represents a >2.3 log unit increase, corresponding to a >100-fold higher theoretical n-octanol/water partition coefficient. The difference is attributed to the hydrophobic benzyl substituent absent in the parent scaffold.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.13 |
| Comparator Or Baseline | 2,5-Dimethoxy-2,5-dihydrofuran (CAS 332-77-4), logP ≈ −0.2 |
| Quantified Difference | ΔlogP ≈ +2.3 (≈200-fold increase in P) |
| Conditions | Calculated logP values obtained from authoritative chemical databases. |
Why This Matters
Higher logP indicates greater passive membrane permeability, which is essential for central nervous system (CNS) drug discovery and intracellular target engagement; procurement decisions for CNS-focused libraries should therefore prioritize the benzyl derivative over the parent scaffold.
- [1] PubChem. 2,5-Dimethoxy-2,5-dihydrofuran (CAS 332-77-4). https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethoxy-2_5-dihydrofuran (accessed 2025-05-11). View Source
